1-Octadecanoyl-2-docosanoyl-sn-glycerol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

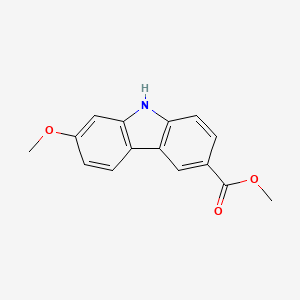

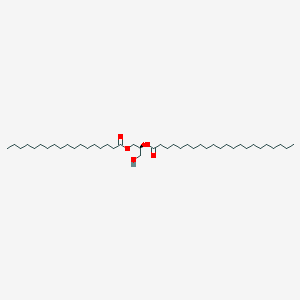

1-octadecanoyl-2-docosanoyl-sn-glycerol is a diacylglycerol 40:0 in which the acyl groups at positions 1 and 2 are octadecanoyl and docosanoyl respectively. It is a diacylglycerol 40:0 and a 1,2-diacyl-sn-glycerol. It derives from an octadecanoic acid and a docosanoic acid.

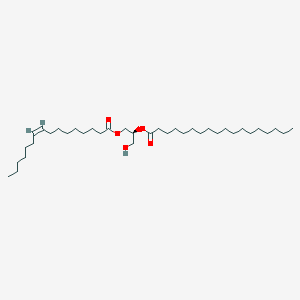

DG(18:0/22:0/0:0)[iso2], also known as DAG(18:0/22:0) or diacylglycerol(18:0/22:0), belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(18:0/22:0/0:0)[iso2] is considered to be a diradylglycerol lipid molecule. DG(18:0/22:0/0:0)[iso2] is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(18:0/22:0/0:0)[iso2] has been found throughout all human tissues. Within the cell, DG(18:0/22:0/0:0)[iso2] is primarily located in the membrane (predicted from logP). In humans, DG(18:0/22:0/0:0)[iso2] is involved in phosphatidylcholine biosynthesis PC(18:0/22:0) pathway and phosphatidylethanolamine biosynthesis pe(18:0/22:0) pathway. DG(18:0/22:0/0:0)[iso2] is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(18:0/22:0/20:3(5Z, 8Z, 11Z)) pathway, de novo triacylglycerol biosynthesis TG(18:0/22:0/20:2(11Z, 14Z)) pathway, de novo triacylglycerol biosynthesis TG(18:0/22:0/18:2(9Z, 12Z)) pathway, and de novo triacylglycerol biosynthesis TG(18:0/22:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) pathway.

Scientific Research Applications

Oil Industry Applications

1-Octadecanoyl-2-docosanoyl-sn-glycerol may have potential applications in the oil industry. A study by El-Ghazawy, Atta, and Kabel (2014) explored the use of chemically modified octadecene-co-maleic anhydride copolymers as flow improvers in the oil industry, specifically for waxy crude oil. These copolymers, including ones modified with docosanol, were assessed for their effectiveness in improving the flow of waxy crude oil by acting as pour point depressants and viscosity improvers. The research indicates the significance of matching the melting temperature of these additives with the crude wax to inhibit paraffin and wax crystal depositions (El-Ghazawy et al., 2014).

Biomedical Research

Another potential application of 1-Octadecanoyl-2-docosanoyl-sn-glycerol is in the biomedical field. Das et al. (1992) studied the chronic feeding of 1-O-octadecyl-sn-glycerol (batyl alcohol) to patients with congenital deficiency in tissue ether glycerolipids. The study found an increase in the plasmalogens content of erythrocytes in these patients. This research suggests that compounds related to 1-Octadecanoyl-2-docosanoyl-sn-glycerol might have therapeutic potential in treating peroxisomal disorders (Das et al., 1992).

Chemical and Physical Properties

Research has also focused on the chemical and physical behavior of glycerol esters. Steffen et al. (1995) presented results on the enzymatic monoacylation of glycerol in organic solvents, using varying uncommon fatty acids as oleo-components, including derivatives similar to 1-Octadecanoyl-2-docosanoyl-sn-glycerol. The study found that the monoglyceride of 2-hydroxyhexadecanoic acid showed promising results as an emulsifier, indicating the potential of similar compounds in applications requiring specific film behaviors and emulsification properties (Steffen et al., 1995).

properties

Product Name |

1-Octadecanoyl-2-docosanoyl-sn-glycerol |

|---|---|

Molecular Formula |

C43H84O5 |

Molecular Weight |

681.1 g/mol |

IUPAC Name |

[(2S)-1-hydroxy-3-octadecanoyloxypropan-2-yl] docosanoate |

InChI |

InChI=1S/C43H84O5/c1-3-5-7-9-11-13-15-17-19-20-21-22-24-26-28-30-32-34-36-38-43(46)48-41(39-44)40-47-42(45)37-35-33-31-29-27-25-23-18-16-14-12-10-8-6-4-2/h41,44H,3-40H2,1-2H3/t41-/m0/s1 |

InChI Key |

IMCGKQALNIGVRI-RWYGWLOXSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)O[C@@H](CO)COC(=O)CCCCCCCCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)OC(CO)COC(=O)CCCCCCCCCCCCCCCCC |

physical_description |

Solid |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-2-amino-4-[4-[(E)-C-[[(3S)-1-[(R)-carboxy-(3-chloro-4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]carbamoyl]-N-hydroxycarbonimidoyl]phenoxy]butanoic acid](/img/structure/B1244515.png)

![N'-((6-bromoimidazo[1,2-a]pyridin-3-yl)methylene)-N,2-dimethyl-5-nitrobenzenesulfonohydrazide](/img/structure/B1244520.png)

![4-hydroxy-7-(1-hydroxy-2-(methylamino)ethyl)benzo[d]thiazol-2(3H)-one](/img/structure/B1244521.png)

![4-(2-Chlorophenyl)-1-ethyl-2-methyl-5-oxo-1,4,5,7-tetrahydrofuro[3,4-b]pyridine-3-carboxylic acid isopropyl ester](/img/structure/B1244525.png)